3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Overview
Description
3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is a chemical compound with the CAS Number: 75097-97-1 . It has a molecular weight of 192.21 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H12O3/c1-11(2)6-14-9-4-3-7(10(12)13)5-8(9)11/h3-5H,6H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 171-173 .Scientific Research Applications
Anticancer Research
Benzofuran derivatives have garnered attention for their potential as anticancer agents. In particular, 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid exhibits promising cell growth inhibitory effects. Studies have shown that it inhibits cancer cell growth in various types of cancer, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Researchers continue to explore its mechanisms of action and therapeutic potential.
Antimicrobial Properties
The benzofuran scaffold has emerged as a valuable platform for designing antimicrobial agents. While the exact role of This compound in this context requires further investigation, its structural features suggest potential antimicrobial activity. Substituents at the 4-position, especially halogens or hydroxyl groups, may enhance its effectiveness .
Synthetic Intermediates
This compound serves as a crucial starting material for synthesizing other benzofuran derivatives. For instance, it is used in the preparation of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives , which have shown promise as anticancer agents . Researchers utilize it as a building block to create novel compounds with diverse biological activities.
Safety and Hazards
Future Directions
Benzofuran compounds, including 3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, have attracted attention due to their wide range of biological and pharmacological applications . They have potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on the development of promising compounds with target therapy potentials and little side effects .
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
Benzofuran compounds have been shown to impact a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
properties
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-14-9-4-3-7(10(12)13)5-8(9)11/h3-5H,6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQMLJICQHDHIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=C(C=C2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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